molecular formula C19H18Cl2N4OS B3684022 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3684022
M. Wt: 421.3 g/mol
InChI Key: FKBGXIJBNAZDLY-UHFFFAOYSA-N
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Description

The compound 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 5, an ethyl group at position 4, and a sulfanyl-acetamide moiety linked to a 4-methylphenyl group.

Properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4OS/c1-3-25-18(13-6-9-15(20)16(21)10-13)23-24-19(25)27-11-17(26)22-14-7-4-12(2)5-8-14/h4-10H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGXIJBNAZDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reagent reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, dechlorinated phenyl groups.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related derivatives from the evidence (Table 1). Key variables include substituents on the triazole ring, acetamide-linked aryl groups, and physicochemical/biochemical implications.

Table 1: Structural and Physicochemical Comparison of Triazole-Acetamide Derivatives

Compound ID & Structure Substituents (Triazole) Acetamide-Linked Group Melting Point (°C) Key Spectral Features (IR/NMR) References
Target Compound: 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 5-(3,4-Cl₂Ph), 4-Ethyl 4-Methylphenyl Not reported Expected: N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), C-S (~680 cm⁻¹); Dichlorophenyl NMR signals (δ 7.4–7.8 ppm)
2-{[4-(4-ClPh)-5-(4-MeOPh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-MePh)acetamide () 4-(4-ClPh), 5-(4-MeOPh) 3-Methylphenyl Not reported C=O (1680–1700 cm⁻¹), C-S (650–700 cm⁻¹); Methoxy NMR (δ ~3.8 ppm)
Compound 15 (): 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-Me-5-NO₂Ph)acetamide 4-Ethyl, 5-(phenoxymethyl) 2-Methyl-5-nitrophenyl 207.6–208.5 Nitro IR (~1520, 1350 cm⁻¹); Aromatic H NMR (δ 7.5–8.2 ppm)
Compound 17 (): 2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-Ph-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-AcPh)acetamide 4-Phenyl, 5-(phenoxymethyl) 4-Acetylphenyl 238.1–239.0 Acetyl C=O (~1700 cm⁻¹); Aromatic H NMR (δ 7.3–7.9 ppm)
: 2-{[5-(4-ClPh)-4-(4-MePh)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(NMe₂)Ph]acetamide 5-(4-ClPh), 4-(4-MePh) 4-(Dimethylamino)phenyl Not reported NMe₂ IR (~2800 cm⁻¹); Dimethylamino NMR (δ 2.8–3.1 ppm)
: 2-(3,4-Cl₂Ph)-N-(1,5-dimethyl-3-oxo-2-Ph-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole core, 3,4-Cl₂Ph Dihydro-pyrazolyl 473–475 (decomp.) Amide N-H (~3250 cm⁻¹); Cl-substituted aryl NMR (δ 7.4–7.7 ppm)

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: Melting Points: Electron-withdrawing groups (e.g., nitro in Compound 15) correlate with higher melting points (~208°C) compared to acetylated (Compound 17, ~239°C) or dimethylamino-substituted () derivatives. Spectral Signatures: The 3,4-dichlorophenyl group in the target compound would produce distinct NMR splitting patterns (vs. 4-Cl or 4-MeOPh in ) due to asymmetric substitution. IR C=O stretches (~1680 cm⁻¹) are consistent across acetamide derivatives .

Structural Flexibility vs.

Bioactivity Implications: The 3,4-dichlorophenyl group in the target compound may improve lipophilicity and membrane permeability compared to mono-chloro () or methoxy-substituted analogs. This substitution is structurally akin to bioactive dichlorophenyl derivatives in , which mimic penicillin’s lateral chain . The 4-methylphenyl acetamide group offers moderate steric bulk compared to nitro (Compound 15) or acetyl (Compound 17) substituents, balancing target binding and solubility .

Synthetic Routes :

  • Analogous compounds () are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) of carboxylic acids with amines, followed by cyclization to form triazoles. The target compound likely follows a similar pathway .

Biological Activity

The compound 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a derivative of triazole that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12Cl2N4OSC_{13}H_{12}Cl_2N_4OS, with a molecular weight of approximately 332.21 g/mol. The structure features a triazole ring, which is crucial for its biological activity. The presence of the sulfur atom in the sulfanyl group enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. In particular:

  • Mechanism : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
  • Efficacy : A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating promising anticancer potential .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Spectrum : They have been tested against a range of bacteria and fungi.
  • Case Study : A related study found that triazole compounds exhibited higher antibacterial activity compared to standard drugs like cefuroxime against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Antiviral Properties

Emerging research suggests that some triazole derivatives can act as antiviral agents:

  • Targeting Mechanisms : They may inhibit viral replication by interfering with viral enzymes or host cell pathways.
  • Research Findings : Compounds with similar structures have shown effectiveness against HIV-related mutants, suggesting potential applications in antiviral therapies .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AntimicrobialBacillus cereusNot specified
AntiviralHIV mutantsNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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